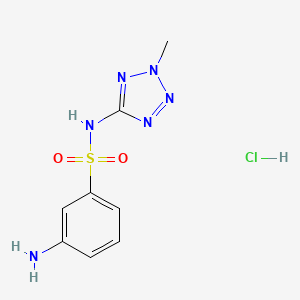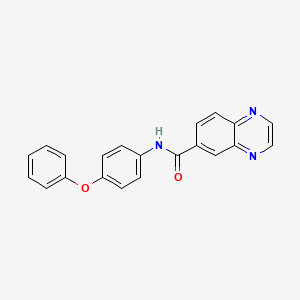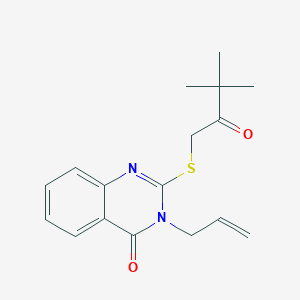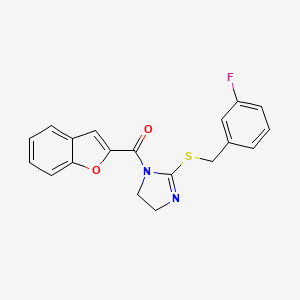
(3,5-二甲苯基)甲基 4-(1H-吲哚-3-基)丁酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate” is likely to be an organic compound containing an indole group and a phenyl group, both of which are common structures in many biologically active molecules . Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized using methods similar to those used for other indole derivatives. For instance, the Suzuki-Miyaura coupling reaction is a common method used to form carbon-carbon bonds in organic compounds . Another method involves the transformation of 4-(1H-indol-3-yl)butanoic acid into various derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, similar compounds like methyl 4-(1H-indol-3-yl)butanoate have a molecular weight of 217.27 and a melting point of 73-74°C .科学研究应用
Drug Delivery Systems
(3,5-Dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate: can be utilized in drug delivery systems due to its structural compatibility with polyethylene glycol (PEG) derivatives. PEGylation, the process of attaching PEG chains to molecules like drugs, can enhance the pharmacokinetic properties of therapeutic agents . This compound’s potential for bioconjugation makes it a candidate for creating more effective drug delivery vehicles, potentially improving the stability and solubility of pharmaceuticals.
Bioconjugation in Therapeutics
The compound’s reactive functional groups make it suitable for bioconjugation, which is the attachment of various biomolecules to enhance therapeutic effects. This application is particularly relevant in the development of antibody-drug conjugates (ADCs), where the compound could be used to link cytotoxic drugs to antibodies targeting specific cancer cells .
Surface Functionalization
Surface functionalization involves modifying the surface of materials, like nanoparticles, to improve their interaction with biological systems(3,5-Dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate could be used to modify the surface properties of nanoparticles, making them more biocompatible and enhancing their potential as carriers in targeted drug delivery .
Tissue Engineering
In tissue engineering, this compound could be involved in the synthesis of scaffolds that support cell growth and tissue regeneration. Its ability to crosslink with other molecules can help in creating hydrogels that mimic the extracellular matrix, providing a conducive environment for tissue repair and regeneration .
Synthesis of Biologically Active Molecules
Indole derivatives, including (3,5-Dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate , are significant in synthesizing biologically active molecules. They are present in natural products and drugs, playing a crucial role in cell biology and the treatment of various disorders, including cancer and microbial infections .
Pharmacological Research
The indole moiety is a core structure in many pharmacologically active compounds. Research into indole derivatives has revealed a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This compound could be pivotal in developing new therapeutic agents with these activities .
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may induce various molecular and cellular changes .
安全和危害
The safety and hazards associated with this compound would depend on its specific properties. As a reference, similar compounds like methyl 4-(1H-indol-3-yl)butanoate have hazard statements such as H302, H315, H319, and H335, indicating potential hazards if swallowed, in contact with skin, or if it causes eye irritation or respiratory irritation .
未来方向
The future research directions for this compound could involve further exploration of its potential biological activities, given the known activities of similar indole and phenyl compounds. This could include testing its potential antiviral, anti-inflammatory, anticancer, and other pharmacological activities .
属性
IUPAC Name |
(3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-15-10-16(2)12-17(11-15)14-24-21(23)9-5-6-18-13-22-20-8-4-3-7-19(18)20/h3-4,7-8,10-13,22H,5-6,9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLQSFURYDWTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)COC(=O)CCCC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2929558.png)

![4-[(2-Fluorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2929560.png)
![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2929561.png)
![Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2929562.png)

![N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine](/img/structure/B2929565.png)
![N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride](/img/structure/B2929566.png)
![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2929567.png)




